molecular formula C23H25N3O2S B2674362 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1206997-72-9

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2674362
CAS No.: 1206997-72-9
M. Wt: 407.53
InChI Key: QKDJUYQDYOGUPX-UHFFFAOYSA-N
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Description

2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzyl group, a methoxyphenyl group, a thioether linkage, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and an amine.

    Introduction of the Benzyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the imidazole nitrogen acts as a nucleophile.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol compound under basic conditions.

    Attachment of the Pyrrolidine Ring: The final step involves the reaction of the thioether intermediate with a pyrrolidine derivative, typically under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of robust purification protocols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its imidazole ring is known to interact with metal ions and proteins, which could be useful in the design of enzyme inhibitors or metal chelators.

Medicine

In medicinal chemistry, 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone could be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its imidazole ring, which can coordinate with metal ions or form hydrogen bonds with amino acid residues. The benzyl and methoxyphenyl groups may enhance its binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-((1-Benzyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Lacks the methoxyphenyl group.

    2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Lacks the methoxy group on the phenyl ring.

    2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(morpholin-1-yl)ethanone: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

The presence of both the methoxyphenyl group and the pyrrolidine ring in 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications over similar compounds.

Properties

IUPAC Name

2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-28-20-11-9-19(10-12-20)21-15-24-23(26(21)16-18-7-3-2-4-8-18)29-17-22(27)25-13-5-6-14-25/h2-4,7-12,15H,5-6,13-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDJUYQDYOGUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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